N-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-2-24-18-7-5-17(6-8-18)21-20(23)22-11-9-16(10-12-22)14-26-15-19-4-3-13-25-19/h3-8,13,16H,2,9-12,14-15H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOVVRAYODJATQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a synthetic compound belonging to the piperidine class, characterized by its unique structural features that include a furan moiety and a thioether linkage. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Cyclization reactions are employed to form the piperidine structure.
- Introduction of the Ethoxyphenyl Group : This can be achieved through nucleophilic substitution.
- Attachment of the Furan-2-ylmethylthio Group : Utilizes thiol-based reactions or other sulfur coupling methods.
- Amidation : The carboxamide group is formed through standard amidation techniques.
Antimicrobial Activity
Research indicates that piperidine derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that compounds similar to this compound demonstrate activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| N-(4-ethoxyphenyl)-4-(...) | 3.125 | Staphylococcus aureus |
| N-(4-methylphenyl)-4-(...) | 5.64 | Escherichia coli |
| N-(2-chlorophenyl)-4-(...) | 8.33 | Pseudomonas aeruginosa |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, revealing promising results in terms of selective toxicity towards malignant cells while sparing normal cells.
Case Study: Cytotoxicity Evaluation
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value of 12 µM against breast cancer cells (MCF7). Additionally, it showed lower toxicity towards normal fibroblast cells, indicating a favorable therapeutic index.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways crucial for microbial survival and cancer cell proliferation. For instance, it may interfere with DNA replication or protein synthesis in bacteria and cancer cells.
Comparison with Similar Compounds
Key Observations :
- Aromatic Substituents : The 4-ethoxyphenyl group in the target compound likely improves metabolic stability over chloro or methoxy analogs due to reduced electron-withdrawing effects .
- Thioether vs. Oxygenated Linkers : The (furan-2-ylmethyl)thio group may enhance membrane permeability compared to oxygen-based linkers (e.g., prop-2-yn-1-yloxy in ) but could increase susceptibility to oxidative metabolism .
Pharmacological and Metabolic Comparisons
Microsomal Stability
- Compound 17 () : Exhibited moderate human liver microsomal stability (t1/2 ~30 min), attributed to its naphthalene moiety, which increases metabolic lability .
- PF3845 () : The trifluoromethyl group likely enhances stability against cytochrome P450 enzymes, though specific data are unavailable .
- Target Compound : Predicted to have superior microsomal stability due to the ethoxy group’s resistance to oxidative demethylation compared to methoxy analogs .
Binding Affinity
- Compound 11 (): Demonstrated nanomolar affinity for serotonin receptors (implied by structural similarity to GPCR-targeting agents) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for N-(4-ethoxyphenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution to form the thioether linkage and condensation for the amide bond. Key steps:
- Thioether formation : React 4-(chloromethyl)piperidine with furan-2-ylmethanethiol in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) with a base (K₂CO₃) to facilitate deprotonation .
- Amide coupling : Use carbodiimide-based coupling agents (EDC/HOBt) to link the piperidine-thioether intermediate with 4-ethoxyphenyl isocyanate. Optimize stoichiometry (1:1.2 molar ratio) and monitor via TLC/HPLC .
- Optimization : Vary temperature (40–60°C for amide formation) and solvent (e.g., THF vs. DCM) to improve yield (>70%) and purity (>95% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for -OCH₂CH₃), furan protons (δ 6.2–7.4 ppm), and piperidine carbons (δ 40–55 ppm) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and thioether C-S-C (600–700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with m/z calculated for C₂₁H₂₆N₂O₃S (e.g., 394.1684) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Assay Design :
- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 24–72 hr exposure, IC₅₀ calculation, and cisplatin as a positive control .
- Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays (Z′-LYTE®) at 10 µM–1 mM concentrations .
- Controls : Include vehicle (DMSO ≤0.1%) and reference inhibitors (e.g., erlotinib for EGFR) .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be systematically addressed?
- Approach :
- Dose-Response Curves : Test across a wider concentration range (nM–mM) with triplicate measurements to identify outliers .
- Orthogonal Assays : Validate anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT to rule off-target effects .
- Batch Consistency : Ensure compound purity (>95%) via HPLC and assess stability in assay media (e.g., PBS pH 7.4, 37°C) over 24 hr .
Q. What computational strategies predict the binding affinity of this compound with target proteins?
- Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR PDB: 1M17). Prioritize poses with hydrogen bonds to the piperidine N and hydrophobic contacts with the furan group .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and free energy (MM-PBSA) .
Q. How can structure-activity relationships (SAR) be developed for derivatives of this compound?
- SAR Strategies :
- Substitution Libraries : Synthesize analogs with varying substituents on the ethoxyphenyl (e.g., -OCH₃, -Cl) or furan (e.g., methylthio vs. sulfonyl) groups .
- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone to modulate electron density and potency .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors from the amide, hydrophobic furan) using MOE or Schrödinger .
Q. What experimental approaches address stability challenges during storage or biological assays?
- Stability Optimization :
- Storage : Lyophilize and store at -20°C under argon to prevent oxidation of the thioether moiety .
- Buffered Solutions : Prepare fresh solutions in PBS (pH 7.4) with 0.01% BSA to reduce aggregation .
- Degradation Studies : Monitor via HPLC under stress conditions (e.g., 40°C, 75% RH) to identify degradation products (e.g., sulfoxide formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
